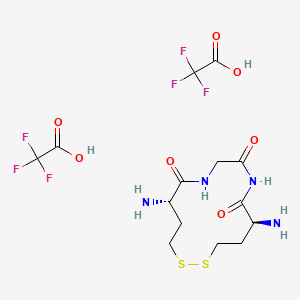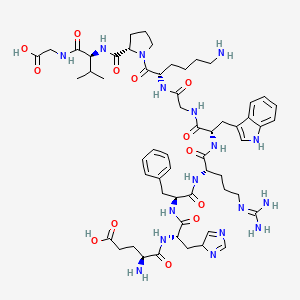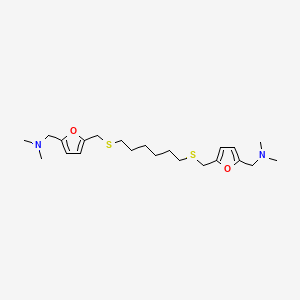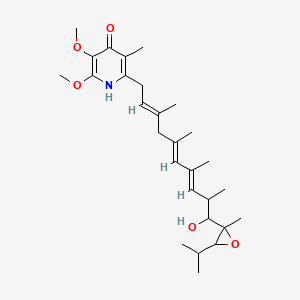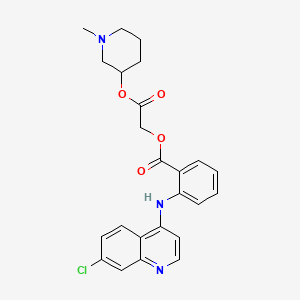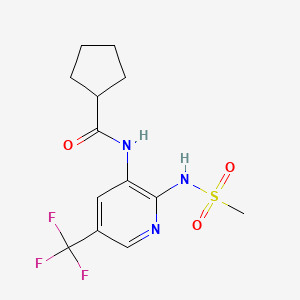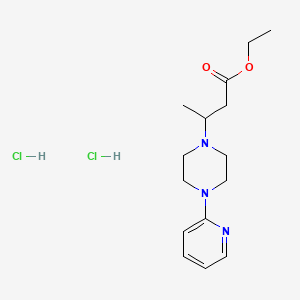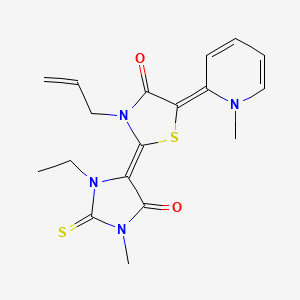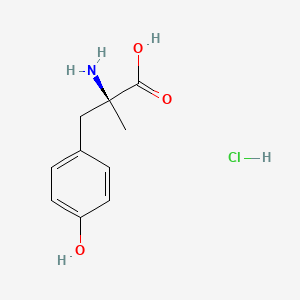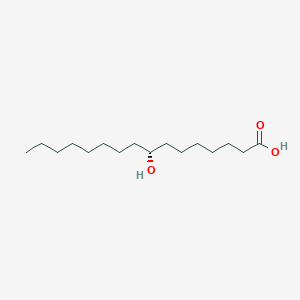
(8R)-8-hydroxyhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8R)-8-hydroxyhexadecanoic acid is a chiral hydroxy fatty acid with the molecular formula C16H32O3. This compound is characterized by the presence of a hydroxyl group at the 8th carbon of the hexadecanoic acid chain, specifically in the R-configuration. It is a significant molecule in various biochemical and industrial processes due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8R)-8-hydroxyhexadecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of hexadecanoic acid using specific catalysts and reagents. For instance, the use of enzymes such as cytochrome P450 monooxygenases can facilitate the regioselective hydroxylation at the 8th carbon position. Another method involves the chemical hydroxylation using reagents like osmium tetroxide (OsO4) followed by reduction with sodium periodate (NaIO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological processes utilizing microbial fermentation. Specific strains of bacteria or yeast can be genetically engineered to produce the desired hydroxylated fatty acid through fermentation. This method is advantageous due to its scalability and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
(8R)-8-hydroxyhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine can facilitate ester formation.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: 8-ketohexadecanoic acid or 8-carboxyhexadecanoic acid.
Reduction: 8-hydroxyhexadecanol.
Esterification: Various esters depending on the carboxylic acid used.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Applications De Recherche Scientifique
(8R)-8-hydroxyhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics and surfactants.
Mécanisme D'action
The mechanism of action of (8R)-8-hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate enzyme activity, influence membrane fluidity, and participate in signaling cascades. The hydroxyl group at the 8th carbon position plays a crucial role in its reactivity and interaction with other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-hydroxydecanoic acid
- 8-hydroxyoctanoic acid
- 8-hydroxyhexanoic acid
Comparison
Compared to other hydroxy fatty acids, (8R)-8-hydroxyhexadecanoic acid is unique due to its specific chain length and the position of the hydroxyl group. This structural uniqueness imparts distinct physical and chemical properties, making it valuable in specialized applications. For example, its longer chain length compared to 8-hydroxydecanoic acid results in different solubility and melting point characteristics, which can be advantageous in certain industrial processes.
Propriétés
Numéro CAS |
92842-53-0 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
(8R)-8-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1 |
Clé InChI |
KMEKMXBMYZGGDT-OAHLLOKOSA-N |
SMILES isomérique |
CCCCCCCC[C@H](CCCCCCC(=O)O)O |
SMILES canonique |
CCCCCCCCC(CCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


